molecular formula C6H9N3O B1520442 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine CAS No. 1219827-75-4

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

Cat. No. B1520442
CAS RN: 1219827-75-4
M. Wt: 139.16 g/mol
InChI Key: FCBUPIUJNJNYPK-UHFFFAOYSA-N
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Description

“5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the use of a solution of a precursor molecule in a suitable solvent, to which other reagents are added . The exact method can vary depending on the specific molecules involved .


Molecular Structure Analysis

The molecular structure of “5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The molecular formula is C6H9N3O .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex and varied, depending on the specific molecules involved . They can involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .

Scientific Research Applications

Anticancer Applications

1,3,4-Oxadiazoles have been extensively studied for their anticancer properties. They are known to inhibit various enzymes and proteins that contribute to cancer cell proliferation . For instance, they can target enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase, which are crucial in the pathogenesis of cancer . The ability to selectively interact with these biological targets makes 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine a promising scaffold for developing novel anticancer drugs.

Antimicrobial and Antiviral Activities

The oxadiazole nucleus is associated with strong antimicrobial and antiviral activities. Derivatives of 1,3,4-oxadiazole have been shown to possess antibacterial, antiviral, and antimycobacterial properties, making them valuable in the treatment of infectious diseases .

Neuropharmacological Effects

Compounds with the 1,3,4-oxadiazole moiety have been found to exhibit neuropharmacological effects, including anticonvulsant and antidepressant activities. They can interact with receptors in the central nervous system, offering potential therapeutic benefits for neurological disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives make them candidates for the development of new pain management and anti-inflammatory drugs. They can contribute to increased pharmacological activity by participating in hydrogen bonding interactions with receptors .

Agricultural Applications

In agriculture, 1,3,4-oxadiazole derivatives are explored for their potential as building blocks for novel herbicides, fungicides, insecticides, and plant growth regulators. Their diverse biological activities can be harnessed to protect crops and improve yields .

Material Science Applications

The 1,3,4-oxadiazole scaffold has emerged as a valuable building block in material science. It has been employed in the synthesis of organic semiconductors, which are crucial for various optoelectronic applications, indicating its potential in the development of functional materials with diverse properties .

Environmental Science Applications

While specific environmental applications of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine are not directly reported, the broader class of 1,3,4-oxadiazoles may contribute to the development of materials with energetic properties. These materials could have applications in environmental remediation or as components in sensors for environmental monitoring .

Biochemical Research

In biochemical research, 1,3,4-oxadiazole derivatives are used to study enzyme inhibition and receptor-ligand interactions. They serve as tools to understand biochemical pathways and mechanisms, which is fundamental in the discovery of new drugs and therapeutic agents .

Mechanism of Action

Future Directions

The future directions for research on “5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” and similar compounds could include further exploration of their biological activities and potential applications in medicine . This could involve the development of new drugs based on these compounds .

properties

IUPAC Name

5-but-3-enyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUPIUJNJNYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677743
Record name 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

CAS RN

1219827-75-4
Record name 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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